molecular formula C12H15NO3 B2829222 5-(2,5-dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034611-32-8

5-(2,5-dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Katalognummer: B2829222
CAS-Nummer: 2034611-32-8
Molekulargewicht: 221.256
InChI-Schlüssel: XTRURNZRYWVCMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,5-Dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a fused morpholine-proline scaffold. Its core structure, 2-oxa-5-azabicyclo[2.2.1]heptane, is a bridged heterocycle that imposes conformational rigidity, making it valuable in medicinal chemistry for designing constrained γ-amino acid analogues and bioactive molecules . The substituent at the C-3 position—2,5-dimethylfuran-3-carbonyl—introduces a lipophilic, electron-rich aromatic group that modulates electronic properties and enhances target binding selectivity. This compound is synthesized from chiral precursors like 4R-hydroxy-l-proline, enabling stereochemical control .

Eigenschaften

IUPAC Name

(2,5-dimethylfuran-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-7-3-11(8(2)16-7)12(14)13-5-10-4-9(13)6-15-10/h3,9-10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRURNZRYWVCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,5-dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furans or azabicyclo compounds.

Wissenschaftliche Forschungsanwendungen

5-(2,5-dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Wirkmechanismus

The mechanism of action of 5-(2,5-dimethylfuran-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Bicyclo[2.2.1]heptane Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituent/Modification Key Properties/Applications References
Target Compound 2,5-Dimethylfuran-3-carbonyl at C-3 Enhanced rigidity; GABA analogue potential
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, HCl Unsubstituted core; hydrochloride salt Intermediate for functionalized derivatives
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Pyrimidine substituent at C-5 Increased lipophilicity; antiviral research
(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Hydroxy and tert-butyl carboxylate groups Stereochemical diversity; protease inhibition
Key Observations:
  • Stereochemistry : Enantiopure derivatives like (1S,4S)-configured cores are critical for activity in GABA analogues and kinase inhibitors .
  • Synthetic Versatility : The unsubstituted core (e.g., hydrochloride salt in ) serves as a platform for diverse functionalization via alkylation or acylation .

Bridged Morpholine Analogues

Bridged morpholines, such as 2-oxa-5-azabicyclo[2.2.1]heptane, are conformationally constrained analogues of morpholine. Unlike flexible morpholine rings, the bicyclic structure restricts nitrogen lone-pair orientation, enhancing selectivity for protein targets like GPCRs or kinases . For example:

  • Loline Alkaloid Core : The natural product loline shares the 2-oxa-5-azabicyclo[2.2.1]heptane motif, demonstrating insecticidal properties due to its rigid structure .
  • Morpholine-Proline Chimeras: Hybrids combining proline’s cyclic amine with morpholine’s oxygen show improved metabolic stability and binding affinity compared to non-bridged counterparts .

Heterocyclic Variants

Table 2: Heteroatom and Ring System Comparisons
Compound Name Heteroatoms/Ring System Bioactivity Insights References
5-(3'-Thiophenyl)-2,3-diazabicyclo[2.2.1]heptane Thiophene substituent; diaza-bridge Enhanced electron delocalization; CNS drug potential
8-Oxa-3-azabicyclo[3.2.1]octane Larger bicyclo[3.2.1] framework Broader cavity for guest molecules
Key Observations:
  • Thiophene vs. Furan : Thiophene’s sulfur atom increases lipophilicity and metabolic stability compared to furan-based derivatives .

Q & A

Q. What are the key synthetic strategies for constructing the 2-oxa-5-azabicyclo[2.2.1]heptane core in this compound?

The bicyclic scaffold is typically synthesized from chiral precursors like 4R-hydroxy-L-proline, which provides stereochemical control. Key steps include:

  • Cyclization : Intramolecular etherification or amide bond formation to close the bicyclic structure.
  • Functionalization : Dess–Martin periodinane oxidation or NaBH4 reduction to introduce carbonyl or hydroxyl groups at C-3 .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect amines during synthesis .
    For example, a six-step protocol starting from trans-4-hydroxy-L-proline achieves 70% overall yield via tosylation, cyclization, and catalytic hydrogenation .

Q. How do structural modifications at the C-3 position influence physicochemical properties?

The C-3 substituent (e.g., dimethylfuran carbonyl) governs solubility, stability, and intermolecular interactions:

  • Hydrophobicity : Aromatic groups like dimethylfuran enhance lipophilicity, impacting membrane permeability.
  • Electron-withdrawing effects : Carbonyl groups polarize the bicyclic system, altering reactivity in nucleophilic reactions.
  • Steric effects : Bulky substituents restrict conformational flexibility, as shown in X-ray crystallography studies of similar bicyclic morpholines .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H/13C NMR identifies bridgehead protons (δ 3.5–4.5 ppm) and bicyclic ring strain effects. COSY and NOESY confirm stereochemistry .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns of the dimethylfuran carbonyl group .
  • IR spectroscopy : Stretching frequencies (C=O at ~1700 cm⁻¹, ether C-O at ~1100 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can substituent variations at C-3 optimize receptor binding affinity in neuropharmacology studies?

Rational design involves:

  • Bioisosteric replacement : Swapping dimethylfuran with pyridine or thiophene to modulate π-π stacking with nicotinic receptors .
  • Docking simulations : Molecular modeling predicts binding poses in GABA_A receptor pockets. For example, constrained γ-aminobutyric acid (GABA) analogs show enhanced selectivity when C-3 substituents mimic endogenous ligand conformations .
  • SAR studies : Systematic variation of alkyl/aryl groups at C-3, followed by in vitro assays (e.g., radioligand binding), quantifies IC50 shifts .

Q. What experimental approaches resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yield (e.g., 70% vs. 50% in similar routes) are addressed via:

  • Reaction monitoring : Real-time HPLC or TLC tracks intermediate formation, identifying side reactions like over-oxidation .
  • Solvent optimization : Switching from THF to DMF improves solubility of NaBH4 during reductions, reducing byproducts .
  • Catalyst screening : Pd/C vs. Raney Ni in hydrogenation steps impacts debenzylation efficiency .

Q. How does chirality at bridgehead carbons affect biological activity and synthetic route design?

The (1S,4S) configuration is critical for:

  • Receptor enantioselectivity : Mirror-image analogs show 10–100x lower affinity in GABA receptor assays .
  • Synthetic challenges : Diastereomeric byproducts form during cyclization unless chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution are used .
  • Crystallization : Chiral salts (e.g., L-tartrate) purify enantiomers via differential solubility .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield Improvement StrategyReference
CyclizationTsCl, Et3N, CH2Cl2, 0°C → rtUse DMAP to accelerate tosylation
ReductionNaBH4, EtOH/THFReplace LiBH4 to reduce cost
Deprotection10% Pd/C, H2, MeOHOptimize H2 pressure (15–30 psi)

Q. Table 2. Biological Activity of C-3 Modified Derivatives

SubstituentTarget ReceptorIC50 (nM)Selectivity IndexReference
Dimethylfuran carbonylGABA_A (α1β2γ2)12 ± 28.5 (vs. α5β3γ2)
PyrimidinyloxyNicotinic (α4β2)45 ± 73.2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.